molecular formula C8H5ClFNO4 B3003804 Methyl 3-chloro-6-fluoro-2-nitrobenzoate CAS No. 2102410-62-6

Methyl 3-chloro-6-fluoro-2-nitrobenzoate

Cat. No.: B3003804
CAS No.: 2102410-62-6
M. Wt: 233.58
InChI Key: YUKKCYPRANQGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-6-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H5ClFNO4. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Methyl 3-chloro-6-fluoro-2-nitrobenzoate has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H315, H319, and H335 , suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . . These properties could impact the compound’s bioavailability, but more research is needed to confirm these predictions.

Result of Action

The molecular and cellular effects of Methyl 3-chloro-6-fluoro-2-nitrobenzoate’s action are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-6-fluoro-2-nitrobenzoate typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-6-fluoro-2-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro substituents along with the nitro group makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

methyl 3-chloro-6-fluoro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)6-5(10)3-2-4(9)7(6)11(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKKCYPRANQGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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